2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 5-position and a naphthylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent such as iodine or bromine.
Chlorination: The benzothiazole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated benzothiazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with 1-naphthylacetic acid or its derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazoles
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. It has also been investigated for its potential anticancer properties.
Materials Science: Benzothiazole derivatives are known for their fluorescence properties, making them useful in the development of fluorescent probes and sensors.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential cellular processes such as DNA replication, protein synthesis, or cell wall synthesis.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-CHLORO-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-[(5-NITRO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to its specific structural features, such as the combination of a benzothiazole ring with a naphthylacetamide group
Properties
Molecular Formula |
C19H13ClN2OS2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H13ClN2OS2/c20-13-8-9-17-16(10-13)22-19(25-17)24-11-18(23)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,23) |
InChI Key |
FMKDBSCRMOZQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
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